

# The Target Binding and Kinase Selectivity Profile of Quizartinib (AC220): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target binding characteristics and kinase selectivity profile of Quizartinib (AC220), a potent, second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor. The information herein is intended to support research, discovery, and development efforts in the field of targeted oncology therapeutics.

## Introduction

Quizartinib (AC220) is a highly selective, orally bioavailable small molecule inhibitor of FLT3, a receptor tyrosine kinase that is a key driver in the pathogenesis of Acute Myeloid Leukemia (AML).[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to constitutive activation of the receptor and downstream signaling pathways, promoting leukemic cell proliferation and survival.[2] Quizartinib is a type II inhibitor, binding to and stabilizing the inactive conformation of the FLT3 kinase.[3] This guide summarizes the quantitative data regarding its binding affinity and kinase selectivity, details the experimental methodologies used for its characterization, and provides visual representations of its mechanism of action and relevant biological pathways.

## **Target Binding and Potency**

Quizartinib demonstrates high-affinity binding to FLT3 and potent inhibition of its kinase activity, particularly against the clinically relevant FLT3-ITD mutation. The following tables summarize the key quantitative data from biochemical and cellular assays.





**Table 1: Biochemical and Cellular Activity of Quizartinib** 

against FLT3

| Target   | Assay Type                                      | Value   | Cell Line | Reference |
|----------|-------------------------------------------------|---------|-----------|-----------|
| FLT3     | Binding Affinity<br>(Kd)                        | 1.6 nM  | -         | [4][5]    |
| FLT3-ITD | Cellular Autophosphoryla tion Inhibition (IC50) | 1.1 nM  | MV4-11    | [1][4][5] |
| FLT3-WT  | Cellular Autophosphoryla tion Inhibition (IC50) | 4.2 nM  | RS4;11    | [1][4][5] |
| FLT3-ITD | Cell Proliferation<br>Inhibition (IC50)         | 0.56 nM | MV4-11    | [1][4][5] |

## **Kinase Selectivity Profile**

A critical aspect of a targeted inhibitor's therapeutic potential is its selectivity. Quizartinib has been profiled against a broad panel of human kinases and has shown a high degree of selectivity for FLT3.

Table 2: Kinase Selectivity of Quizartinib (AC220)

| Kinase | Binding Affinity (Kd)                 | Reference |
|--------|---------------------------------------|-----------|
| FLT3   | <10 nM                                | [6]       |
| KIT    | <10 nM                                | [6]       |
| PDGFRα | >10-fold selective vs FLT3            | [1][7]    |
| PDGFRβ | >10-fold selective vs FLT3            | [1][7]    |
| RET    | >10-fold selective vs FLT3            | [1][7]    |
| CSF-1R | >10-fold selective vs FLT3            | [1][7]    |
| ·      | · · · · · · · · · · · · · · · · · · · | ·         |



Note: Quizartinib was screened against 404 non-mutant kinases, with only FLT3 and KIT showing a Kd of less than 10 nM.[6]

## **Experimental Protocols**

The following sections detail the methodologies employed to generate the data presented above.

## **Inhibition of FLT3 Autophosphorylation**

This cellular assay quantifies the ability of Quizartinib to inhibit the phosphorylation of FLT3 in leukemia cell lines.

#### Cell Lines:

- MV4-11: Human AML cell line with a homozygous FLT3-ITD mutation.[5]
- RS4;11: Human acute lymphoblastic leukemia cell line expressing wild-type FLT3.[5]

#### Protocol:

- Cells are cultured overnight in a low serum medium (0.5% FBS).[5]
- Cells are seeded at a density of 400,000 cells per well in a 96-well plate.[1][5]
- Varying concentrations of Quizartinib (dissolved in DMSO) are added to the wells, and the plates are incubated for 2 hours at 37°C.[1][5]
- For RS4;11 cells (expressing wild-type FLT3), autophosphorylation is induced by adding 100 ng/mL of FLT3 ligand for 15 minutes.[7] This step is not necessary for MV4-11 cells due to the constitutive activity of the FLT3-ITD mutant.
- Cell lysates are prepared and transferred to 96-well plates pre-coated with a capture antibody for total FLT3.[7]
- The level of phosphorylated FLT3 is then detected using an antibody specific for phospho-FLT3, typically in an ELISA-based format.



The IC50 value is calculated from the dose-response curve.

## **Cellular Proliferation Assay**

This assay measures the effect of Quizartinib on the viability and proliferation of cancer cell lines.

#### Cell Lines:

- MV4-11: FLT3-dependent human AML cell line.[5]
- A375: Human melanoma cell line with a BRAF mutation, not dependent on FLT3, used as a negative control.[4][5]

#### Protocol:

- Cells are cultured overnight in a low serum medium (0.5% FBS).[5]
- Cells are seeded in a 96-well plate at a density of 40,000 cells per well.[5]
- Quizartinib is added at various concentrations.[5]
- The plates are incubated for 72 hours at 37°C.[5]
- Cell viability is assessed using a commercially available assay, such as the Cell Titer-Blue
   Cell Viability Assay, which measures the reduction of resazurin to the fluorescent resorufin by metabolically active cells.[5]
- The IC50 value, the concentration of inhibitor that reduces cell viability by 50%, is determined from the resulting dose-response curve.

## Kinase Selectivity Profiling (KINOMEscan™)

The kinase selectivity of Quizartinib was determined using a competitive binding assay platform, such as KINOMEscan<sup>™</sup>. This method assesses the ability of a compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.

#### General Workflow:



- A large panel of human kinases is expressed, typically as fusions with a DNA tag.
- The test compound (Quizartinib) is incubated with the kinase panel in the presence of an immobilized ligand that binds to the active site of the kinases.
- Kinases that bind to the immobilized ligand are captured on a solid support.
- The amount of each kinase bound to the solid support is quantified by measuring the associated DNA tag, usually via quantitative PCR.
- A low signal for a particular kinase indicates that the test compound effectively competed with the immobilized ligand for binding, signifying a strong interaction.
- The results are typically reported as the dissociation constant (Kd), which reflects the binding affinity of the compound for each kinase.

## **Signaling Pathways and Mechanism of Action**

The following diagrams illustrate the FLT3 signaling pathway and the mechanism of action of Quizartinib.





Click to download full resolution via product page

Caption: FLT3 Signaling Pathway.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. selleckchem.com [selleckchem.com]
- 2. FLT3 inhibitor quizartinib (AC220) PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- To cite this document: BenchChem. [The Target Binding and Kinase Selectivity Profile of Quizartinib (AC220): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857069#flt3-in-17-target-binding-and-kinase-selectivity-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com